![molecular formula C29H23ClN4O2 B11997530 3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-1-(2-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11997530.png)
3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-1-(2-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{4-[(4-chlorobenzyl)oxy]phenyl}-N’-[(E)-1-(2-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide: is a chemical compound with the following properties:
Linear Formula: CHClNO
CAS Number: 1284274-17-4
Molecular Weight: 494.985 g/mol
This compound belongs to a class of pyrazole derivatives and exhibits intriguing biological and chemical properties. due to its rarity, analytical data is not widely available .
Méthodes De Préparation
Synthetic Routes:: The synthetic routes for this compound involve the condensation of appropriate precursors. Unfortunately, specific details on the synthetic pathways are scarce in the literature. Researchers typically employ organic synthesis techniques to assemble the complex structure.
Industrial Production:: As of now, there is no established industrial-scale production method for this compound. Its rarity and specialized applications limit large-scale production.
Analyse Des Réactions Chimiques
Reactivity::
Oxidation and Reduction: The compound may undergo redox reactions, but specific conditions remain elusive.
Substitution Reactions:
Major Products:: The major products resulting from the reactions involving this compound depend on the specific reaction type. Further research is needed to elucidate these products.
Applications De Recherche Scientifique
Chemistry::
Catalysis: Researchers explore its potential as a ligand in transition metal-catalyzed reactions.
Supramolecular Chemistry: Its unique structure may contribute to self-assembly and host-guest interactions.
Biological Activity: Investigations into its bioactivity, such as enzyme inhibition or receptor binding, are ongoing.
Drug Discovery: Researchers explore its potential as a lead compound for drug development.
Materials Science: Its structural features may find applications in materials design (e.g., polymers, liquid crystals).
Mécanisme D'action
The precise mechanism by which this compound exerts its effects remains speculative. Researchers hypothesize that it interacts with specific molecular targets or pathways, but further studies are necessary to confirm these hypotheses.
Comparaison Avec Des Composés Similaires
While this compound is unique due to its specific substituents and functional groups, it shares similarities with other pyrazole derivatives. Notable similar compounds include 3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-1-(2-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide (CAS Number: 1310101-64-4) .
Propriétés
Formule moléculaire |
C29H23ClN4O2 |
|---|---|
Poids moléculaire |
495.0 g/mol |
Nom IUPAC |
3-[4-[(4-chlorophenyl)methoxy]phenyl]-N-[(E)-1-naphthalen-2-ylethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C29H23ClN4O2/c1-19(23-9-8-21-4-2-3-5-24(21)16-23)31-34-29(35)28-17-27(32-33-28)22-10-14-26(15-11-22)36-18-20-6-12-25(30)13-7-20/h2-17H,18H2,1H3,(H,32,33)(H,34,35)/b31-19+ |
Clé InChI |
LVYMBYKMFIECDU-ZCTHSVRISA-N |
SMILES isomérique |
C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)/C4=CC5=CC=CC=C5C=C4 |
SMILES canonique |
CC(=NNC(=O)C1=CC(=NN1)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)C4=CC5=CC=CC=C5C=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


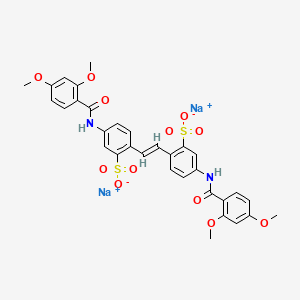

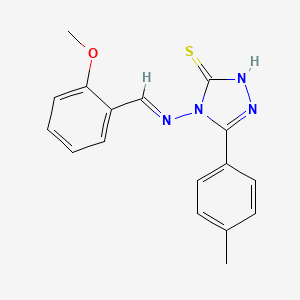

![4-[9-Bromo-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]phenyl ethyl ether](/img/structure/B11997470.png)
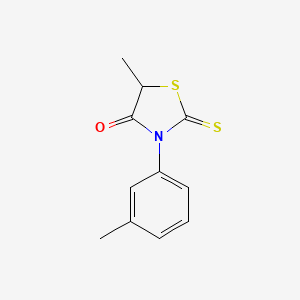
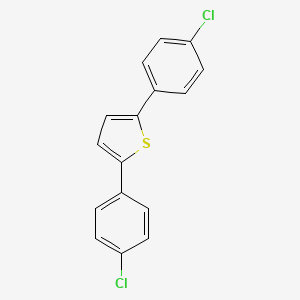
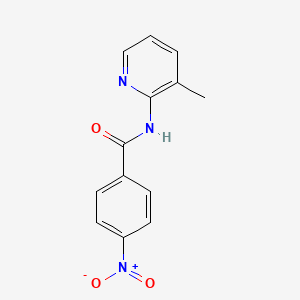
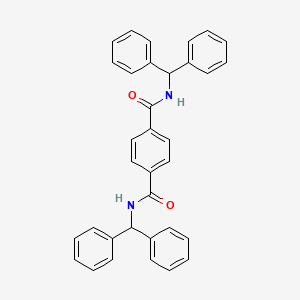
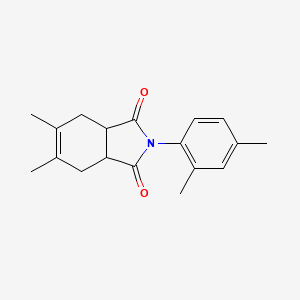
![3-(2-naphthyl)-N'-[(E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11997501.png)


![[4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B11997542.png)
